1-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one
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Overview
Description
1-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one is a complex organic compound that features a combination of indole, piperazine, and biphenyl moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the piperazine ring, and finally, the attachment of the biphenyl group. Common reagents used in these reactions include indole-3-carbaldehyde, piperazine, and biphenyl-4-carbonyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the biphenyl moiety can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent the degradation of the compound .
Major Products
The major products formed from these reactions include various substituted indole derivatives, reduced biphenyl alcohols, and functionalized piperazine compounds. These products can have different biological activities and applications depending on the functional groups introduced .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a probe for studying biological processes involving indole and piperazine derivatives.
Medicine: It is being investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one involves its interaction with various molecular targets and pathways. The indole moiety can bind to specific receptors in the body, modulating their activity and leading to various biological effects. The piperazine ring can enhance the compound’s ability to cross cell membranes and reach its targets. The biphenyl group can contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-(4-bromobenzyl)piperazin-1-yl-3-(4-chlorophenyl)prop-2-en-1-one: This compound has a similar piperazine and biphenyl structure but differs in the substitution pattern.
1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole: This compound features a different heterocyclic system but shares some structural similarities with the indole and piperazine moieties.
Uniqueness
1-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one is unique due to its combination of indole, piperazine, and biphenyl groups, which confer a distinct set of chemical and biological properties. This combination allows for versatile applications and potential therapeutic effects that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C29H29N3O2 |
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Molecular Weight |
451.6 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-1-[4-(4-phenylbenzoyl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C29H29N3O2/c33-28(12-6-9-25-21-30-27-11-5-4-10-26(25)27)31-17-19-32(20-18-31)29(34)24-15-13-23(14-16-24)22-7-2-1-3-8-22/h1-5,7-8,10-11,13-16,21,30H,6,9,12,17-20H2 |
InChI Key |
AFTXEBAFORSCSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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